Physicochemical Properties and Analytical Profiling of Cycloheptyl(thiophen-2-yl)methanamine
Physicochemical Properties and Analytical Profiling of Cycloheptyl(thiophen-2-yl)methanamine
An In-Depth Technical Guide for Preclinical Drug Discovery
Executive Summary
As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate specialized building blocks that dictate the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. Cycloheptyl(thiophen-2-yl)methanamine (CAS: 1247087-82-6)[1] is one such highly versatile intermediate. Featuring a basic primary amine flanked by an electron-rich thiophene heterocycle and a bulky, lipophilic cycloheptyl ring, this compound presents a unique physicochemical profile. This whitepaper deconstructs the structural rationale behind this molecule, provides predictive quantitative data, and outlines self-validating experimental workflows for its evaluation.
Structural Deconstruction & Causality
The architectural design of Cycloheptyl(thiophen-2-yl)methanamine is highly intentional, combining three distinct pharmacophoric elements:
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The Thiophene Ring: Thiophene is a classical, widely utilized bioisostere for the phenyl ring. The substitution of a phenyl group with a thiophene alters the electrostatic potential map of the molecule. The sulfur atom provides a different polarizability profile, often enhancing target binding affinity through favorable sulfur- π or sulfur-lone pair interactions within aromatic binding pockets, while simultaneously modulating the compound's oxidative metabolism [2].
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The Cycloheptyl Moiety: Incorporating a seven-membered aliphatic ring is a deliberate strategy to introduce significant steric bulk and conformational flexibility. In modern drug design, such bulky cycloalkyl groups are utilized to drive Lipophilic Ligand Efficiency (LLE), pushing the molecule deeper into hydrophobic receptor cavities and increasing target residence time [3].
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The Primary Amine: Acting as the primary basic center, the amine ensures the molecule is predominantly protonated at physiological pH (7.4), allowing for critical salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) in target proteins like GPCRs or ion channels.
Quantitative Physicochemical Data
To guide downstream formulation and assay design, the foundational physicochemical properties of Cycloheptyl(thiophen-2-yl)methanamine are summarized below.
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1247087-82-6[1] | Unique chemical registry identifier. |
| Molecular Formula | C12H19NS[1] | Defines the atomic composition. |
| Molecular Weight | 209.35 g/mol [1] | Highly favorable for fragment-based or hit-to-lead growth (Rule of 5 compliant). |
| Predicted pKa | ~9.2 (Basic) | Ensures protonation at physiological pH, driving target engagement. |
| Predicted cLogP | 3.4 | High lipophilicity driven by the cycloheptyl ring; requires solubility monitoring. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Excellent for blood-brain barrier (BBB) penetration (ideal TPSA < 90 Ų for CNS). |
| Hydrogen Bond Donors / Acceptors | 2 / 1 | Favorable for membrane permeability. |
Analytical & Experimental Workflows
To empirically validate the predicted properties of this compound, rigorous, self-validating analytical protocols must be employed.
Protocol 1: Determination of pKa and LogD7.4 via Potentiometric Titration
Causality: Potentiometric titration remains the gold standard for high-precision pKa determination. By continuously monitoring the change in hydrogen ion concentration (pH) during the incremental addition of a titrant, we can accurately map the ionization state of the primary amine across the physiological pH range .
Step-by-Step Methodology:
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System Validation (Self-Validating Step): Prior to analyzing the test compound, titrate a known reference standard (e.g., Propranolol, known pKa = 9.5). The derivative curve ( dpH/dV ) must yield a sharp inflection point matching the literature value ±0.05 units to validate electrode calibration.
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Sample Preparation: Dissolve 1.5 mg of Cycloheptyl(thiophen-2-yl)methanamine in 10 mL of 0.15 M KCl (to maintain constant ionic strength equivalent to physiological conditions).
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Co-solvent Addition: Due to the high lipophilicity (cLogP ~3.4) imparted by the cycloheptyl ring, aqueous solubility may be limited at high pH. Add methanol as a co-solvent in three varying ratios (e.g., 30%, 40%, 50% v/v).
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Titration: Titrate the solution using 0.5 M KOH from pH 3.0 to pH 11.0 under a nitrogen atmosphere to prevent CO2 absorption.
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Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the co-solvent mixtures against the dielectric constant of the mixtures. Extrapolate to 0% co-solvent to determine the true aqueous pKa.
Protocol 2: Kinetic Aqueous Solubility via Nephelometry
Causality: The massive hydrophobic surface area of the cycloheptyl group risks poor aqueous solubility, which can lead to assay interference (e.g., acting as a Pan-Assay Interference Compound or aggregator). Nephelometry measures the scattering of light by insoluble particles, providing a rapid, high-throughput kinetic solubility limit.
Step-by-Step Methodology:
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System Validation (Self-Validating Step): Include a highly soluble reference (Caffeine) and a poorly soluble reference (Amiodarone) on the same plate to validate the dynamic range and sensitivity of the nephelometer.
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Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
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Serial Dilution: Create a concentration gradient (1 μ M to 500 μ M) by spiking the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% across all wells.
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Incubation: Incubate the microplate at room temperature for 2 hours on a plate shaker to reach kinetic equilibrium.
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Measurement: Read the plate using a nephelometer. The solubility limit is defined as the concentration at which the scattered light signal exceeds the baseline of the blank (PBS + 1% DMSO) by three standard deviations.
Physicochemical evaluation workflow for Cycloheptyl(thiophen-2-yl)methanamine.
Metabolic Stability & Structural Liabilities
While the cycloheptyl and thiophene groups provide excellent binding thermodynamics, they introduce specific metabolic soft spots that must be monitored during in vitro microsome (HLM/MLM) stability assays.
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Thiophene S-Oxidation: Cytochrome P450 enzymes (particularly CYP3A4) can oxidize the thiophene sulfur, generating reactive thiophene-S-oxide or epoxide intermediates. These reactive metabolites can covalently bind to proteins, leading to potential hepatotoxicity.
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Cycloheptyl Hydroxylation: The non-planar, aliphatic cycloheptyl ring is highly susceptible to aliphatic hydroxylation by CYP enzymes, typically yielding stable, more polar hydroxylated metabolites that are rapidly cleared via phase II glucuronidation.
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N-Deamination: The primary amine is a substrate for Monoamine Oxidases (MAO) and CYPs, potentially leading to oxidative deamination into the corresponding aldehyde.
Predicted primary metabolic biotransformation pathways via CYP450 enzymes.
References
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Title: Synthesis and Biological Evaluation of 3-Aryl-3-(4-phenoxy)-propionic Acid as a Novel Series of G Protein-Coupled Receptor 40 Agonists Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]
